alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol)
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Overview
Description
Alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) is a compound with the molecular formula C38H75NO15S and a molecular weight of 818.06g/mol . It is also known as HS-FA-PEG(12)-COOH .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C38H75NO15S . Unfortunately, the search results do not provide a detailed structural diagram or further analysis of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the search results. The molecular formula is C38H75NO15S and the molecular weight is 818.06g/mol .Scientific Research Applications
Synthesis and Characterization of Heterotelechelic PEGs
Heterotelechelic PEGs with functional groups such as amino acids at one end and a hydroxyl group at the other end have been synthesized for the modification, conjugation, and crosslinking of biomacromolecules. These PEGs are characterized by various forms depending on the initiating amino acid, providing a versatile platform for further functionalization and application in bioconjugation and material science (Jing Zhang, Z. Su, & G. Ma, 2008).
Surface Modification and Lubrication Properties
The modification of surfaces with PEG derivatives to influence the aqueous lubrication properties has been explored. For example, assembled monolayers of alpha-methoxy-omega-mercaptopoly(ethylene glycol) on gold have been studied for their unique microenvironments and supramolecular complex formation abilities, affecting the electrochemistry of small molecules and proteins (N. Nakashima, Y. Miyata, & M. Tominaga, 1996).
Bioconjugation and Click Chemistry
Heterobifunctional PEG derivatives with azido terminations have been synthesized for "click" conjugation, highlighting the utility of PEG in bioconjugate chemistry for attaching various ligands through the 1,3-dipolar cycloaddition reaction. This approach demonstrates the potential of PEG derivatives in the development of targeted therapeutic and diagnostic tools (Shigehiro Hiki & K. Kataoka, 2007).
Development of Bioerodible Materials
Bioerodible hydrogels based on photopolymerized poly(ethylene glycol)-co-poly(.alpha.-hydroxy acid) diacrylate macromers have been developed for direct contact with tissues or proteins. These hydrogels represent a significant advancement in the development of biocompatible and bioerodible materials for medical and biological applications (A. Sawhney, C. Pathak, & J. Hubbell, 1993).
Antifouling and Stability Enhancement
The engineering of ligand layers with poly(ethylene glycol)-based ligands on nanoparticles has been investigated for improving colloidal and chemical stability, crucial for biomedical applications. This research demonstrates the importance of controlling ligand layer composition for the development of stable and biocompatible nanomaterials (F. Schulz et al., 2016).
Mechanism of Action
Target of Action
Thiol-C10-amide-PEG8, also known as alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol), is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Thiol-C10-amide-PEG8 operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Thiol-C10-amide-PEG8 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound’s action on this pathway leads to the selective degradation of target proteins .
Result of Action
The primary result of Thiol-C10-amide-PEG8’s action is the selective degradation of target proteins within cells . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHYTZEFFDHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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